molecular formula C10H12FNO2 B6312758 2-Fluoro-6-(isopropoxy)benzamide CAS No. 1357624-28-2

2-Fluoro-6-(isopropoxy)benzamide

Cat. No.: B6312758
CAS No.: 1357624-28-2
M. Wt: 197.21 g/mol
InChI Key: FCOVSCGMGCVATC-UHFFFAOYSA-N
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Description

2-Fluoro-6-(isopropoxy)benzamide is a chemical compound with the molecular formula C10H12FNO2 It is characterized by the presence of a fluorine atom at the second position and an isopropoxy group at the sixth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(isopropoxy)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-nitrophenol.

    Isopropylation: The hydroxyl group of 2-fluoro-6-nitrophenol is converted to an isopropoxy group using isopropyl iodide in the presence of a base such as potassium carbonate.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

    Amidation: Finally, the amine group is converted to a benzamide by reacting with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(isopropoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidation of the isopropoxy group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

    Substitution: Substitution of the fluorine atom can result in various substituted benzamides.

Scientific Research Applications

2-Fluoro-6-(isopropoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(isopropoxy)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The isopropoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Fluoro-6-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-Fluoro-6-(tert-butoxy)benzamide: Similar structure but with a tert-butoxy group instead of an isopropoxy group.

Uniqueness

2-Fluoro-6-(isopropoxy)benzamide is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-6-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOVSCGMGCVATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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